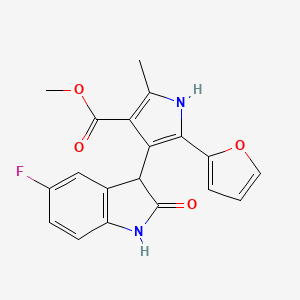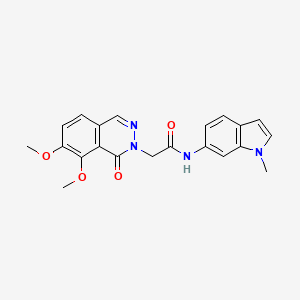![molecular formula C15H17ClN2O3S B14936086 N-[(4-chloro-1H-indol-1-yl)acetyl]-L-methionine](/img/structure/B14936086.png)
N-[(4-chloro-1H-indol-1-yl)acetyl]-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID: is a complex organic compound characterized by the presence of an indole ring, a chlorinated substituent, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Acetylation: The chlorinated indole is acetylated using acetic anhydride in the presence of a base like pyridine.
Coupling with Amino Acid: The acetylated indole is coupled with (2S)-2-amino-4-(methylsulfanyl)butanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe due to its indole structure, which is common in many natural products and pharmaceuticals.
Medicine:
- Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2S)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID exerts its effects is largely dependent on its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The chlorinated substituent and the butanoic acid moiety may also play roles in binding and reactivity, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
- (2S)-2-{[2-(4-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID
- (2S)-2-{[2-(4-FLUORO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID
- (2S)-2-{[2-(4-METHYL-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID
Uniqueness: The presence of the chlorine atom in (2S)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its brominated, fluorinated, and methylated analogs.
Properties
Molecular Formula |
C15H17ClN2O3S |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-chloroindol-1-yl)acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H17ClN2O3S/c1-22-8-6-12(15(20)21)17-14(19)9-18-7-5-10-11(16)3-2-4-13(10)18/h2-5,7,12H,6,8-9H2,1H3,(H,17,19)(H,20,21)/t12-/m0/s1 |
InChI Key |
UQYYPCBWMLUYAA-LBPRGKRZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CN1C=CC2=C1C=CC=C2Cl |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CN1C=CC2=C1C=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B14936015.png)
![N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14936023.png)

![N-(4-methoxyphenyl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide](/img/structure/B14936031.png)
![Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14936037.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide](/img/structure/B14936051.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide](/img/structure/B14936052.png)

![Methyl 5-(propan-2-yl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14936066.png)
![4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B14936070.png)
![4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14936073.png)
![methyl N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methioninate](/img/structure/B14936074.png)


